3-[(4-Chloro-3-nitrophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
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Overview
Description
3-[(4-chloro-3-nitroanilino)carbonyl]bicyclo[221]hept-5-ene-2-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chloro-3-nitroanilino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves multiple steps. One common approach starts with the preparation of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, which can be synthesized through a Diels-Alder reaction involving cyclopentadiene and maleic anhydride . The resulting adduct is then subjected to further functionalization to introduce the 4-chloro-3-nitroanilino group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-[(4-chloro-3-nitroanilino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines.
Substitution: This reaction can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.
Scientific Research Applications
3-[(4-chloro-3-nitroanilino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active compound.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(4-chloro-3-nitroanilino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure and functional groups allow it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- 5-Norbornene-2-carboxaldehyde
- exo-5-Norbornenecarboxylic acid
Uniqueness
3-[(4-chloro-3-nitroanilino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is unique due to the presence of the 4-chloro-3-nitroanilino group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this specific functional group.
Properties
Molecular Formula |
C15H13ClN2O5 |
---|---|
Molecular Weight |
336.72 g/mol |
IUPAC Name |
3-[(4-chloro-3-nitrophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C15H13ClN2O5/c16-10-4-3-9(6-11(10)18(22)23)17-14(19)12-7-1-2-8(5-7)13(12)15(20)21/h1-4,6-8,12-13H,5H2,(H,17,19)(H,20,21) |
InChI Key |
WIVIBAYEYWRCMI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1C(C2C(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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